N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a tert-butyl group, an iodine atom, and two isopropyl groups attached to a phenyl ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-2,6-di(propan-2-yl)aniline.
Formation of Thiourea: The aniline derivative is then reacted with tert-butyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function. The iodine atom and isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-[4-chloro-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-bromo-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-fluoro-2,6-di(propan-2-yl)phenyl]thiourea
Uniqueness
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The combination of tert-butyl and isopropyl groups also contributes to its steric and electronic characteristics, making it distinct from other thiourea derivatives.
Properties
CAS No. |
140411-23-0 |
---|---|
Molecular Formula |
C17H27IN2S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-tert-butyl-3-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C17H27IN2S/c1-10(2)13-8-12(18)9-14(11(3)4)15(13)19-16(21)20-17(5,6)7/h8-11H,1-7H3,(H2,19,20,21) |
InChI Key |
NQEIBTMMHHFHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.